2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound As a triazoloquinoxaline derivative, it is characterized by its unique chemical structure that merges quinoxaline and triazole moieties
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-8-4-5-9-15(14)27(11)17)10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHRAANZXTWQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multistep processes starting from quinoxaline derivatives. A common synthetic route includes:
Formation of Quinoxaline Core: : Condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of Triazole Ring: : Cyclization using appropriate azide compounds under thermal or catalytic conditions.
Acetamide Functionalization: : Acylation of the intermediate with N-(2-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base, such as triethylamine, under controlled conditions.
Industrial Production Methods
Industrially, this compound can be produced through optimized batch processes involving high-yield catalysts and controlled reaction environments to ensure purity and consistency. The use of continuous flow chemistry systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative reactions, particularly at the quinoxaline core.
Reduction: : Reduction reactions can occur at the triazole ring, modifying its electronic properties.
Substitution: : Nucleophilic and electrophilic substitutions are feasible due to the electron-rich nature of the triazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reaction conditions, major products can include various derivatives with altered triazole or quinoxaline rings, impacting the compound's biological activity or physical properties.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in metal-catalyzed reactions due to its electron-rich nature.
Organic Synthesis: : As an intermediate in the synthesis of other complex heterocyclic compounds.
Biology
Antimicrobial Agents: : Exhibits potential as a broad-spectrum antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibitors: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: : Investigated for its anti-inflammatory, antiviral, and anticancer properties due to its ability to interact with biological targets.
Industry
Material Science: : Explored for use in organic electronic materials due to its conductive properties.
Agriculture: : Studied for its potential as a pesticide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, preventing substrate interaction and thereby inhibiting enzyme activity.
Cell Signaling Modulation: : Interacts with cell surface receptors, altering intracellular signaling pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with other triazoloquinoxaline derivatives highlights its unique trifluoromethyl acetamide moiety, which imparts distinct biological activity and physicochemical properties.
Similar Compounds
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
These comparisons emphasize the distinctive characteristics and enhanced applications of the compound .
Biological Activity
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel derivative of the triazoloquinoxaline scaffold, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities supported by diverse research findings.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazoloquinoxaline family. Notably:
- Cytotoxicity : Compounds derived from the triazoloquinoxaline scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against A375 melanoma cells, indicating their potency as anticancer agents .
- Mechanism of Action : The mechanism involves induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases, along with downregulation of anti-apoptotic proteins like Bcl-2 . Additionally, some derivatives function as topoisomerase II inhibitors and DNA intercalators .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16a | A375 | 3.158 |
| 16b | A375 | 3.527 |
| 17a | A375 | 0.365 |
2. Antibacterial Activity
Triazoloquinoxalines also demonstrate promising antibacterial properties:
- Broad Spectrum : These compounds have been tested against both Gram-positive and Gram-negative bacteria with notable efficacy. For instance, certain derivatives have shown effectiveness comparable to conventional antibiotics .
- Mechanism : The antibacterial action is believed to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Other Pharmacological Activities
The biological activity of triazoloquinoxalines extends beyond anticancer and antibacterial effects:
- Antiviral and Antifungal Properties : Some derivatives have exhibited antiviral activity against various viruses and antifungal effects against pathogenic fungi .
- Neuroprotective Effects : There are indications that these compounds may also possess neuroprotective properties, which could make them candidates for treating neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazoloquinoxaline derivatives:
- Study on A375 Melanoma Cells : This study evaluated the cytotoxicity of various triazoloquinoxaline derivatives. Compound 17a was found to be particularly effective with an IC50 value of 365 nM.
- Antibacterial Evaluation Against E. coli : Triazoloquinoxaline derivatives were tested for their effectiveness against E. coli strains, showing significant inhibition zones in agar diffusion assays.
Q & A
Q. What are the established synthetic routes for 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoxaline core. A common approach includes:
- Step 1 : Formation of the quinoxaline backbone via condensation of o-phenylenediamine derivatives with carbonyl compounds.
- Step 2 : Introduction of the triazole ring through cyclization using hydrazine derivatives or nitrating agents.
- Step 3 : Functionalization with the trifluoromethylphenylacetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and triethylamine as a base) . Reaction conditions often require anhydrous solvents (DMF, DCM) and catalysts like KCO or NaH.
Q. How can structural characterization be optimized for this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity (e.g., chemical shifts for trifluoromethyl groups at ~110–120 ppm in F NMR) .
- Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z).
- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.3% indicate purity) .
Q. What preliminary biological assays are recommended for activity screening?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC values.
- Enzyme inhibition : Test against kinases or proteases linked to triazoloquinoxaline bioactivity (e.g., EGFR or PARP) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Control for structural variability : Ensure substituent positions (e.g., methyl vs. ethyl groups) are identical across studies, as minor changes drastically alter activity .
- Validate assay conditions : Compare solvent systems (DMSO concentration), cell passage numbers, and incubation times.
- Leverage computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding site inconsistencies .
Q. What strategies improve the compound’s pharmacokinetic profile?
- LogP optimization : Balance hydrophobic (trifluoromethyl) and hydrophilic (amide) groups to enhance solubility. Aim for LogP 2–3 via substituent modifications .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .
- Pro-drug approaches : Mask the acetamide group with ester linkages for controlled release .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Systematic substitution : Replace the trifluoromethyl group with Cl, Br, or methyl to evaluate electronic effects.
- Vary triazole-quinoxaline fusion : Compare [4,3-a] vs. [1,5-c] fused systems for steric and electronic impacts .
- Incorporate bioisosteres : Replace the acetamide with sulfonamide or urea groups to probe hydrogen-bonding interactions .
Q. What experimental designs mitigate low yield in the final coupling step?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of chloroacetyl chloride to triazoloquinoxaline intermediate .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.
- Catalyst selection : Switch from triethylamine to DBU for enhanced nucleophilicity .
Methodological Considerations
Q. How to validate target engagement in mechanistic studies?
- Cellular thermal shift assays (CETSA) : Confirm binding to intended targets by monitoring protein stability post-treatment .
- Kinase profiling panels : Use commercial platforms (e.g., Eurofins) to rule off-target effects .
Q. What statistical approaches address variability in biological replicates?
- ANOVA with post-hoc tests : Compare means across dose-response groups (e.g., Tukey’s HSD for p <0.05 significance).
- Power analysis : Pre-determine sample size (n ≥ 6) to ensure 80% confidence in IC calculations .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
- Particle size effects : Nano-milling or sonication can reduce aggregation and improve measured solubility.
- pH-dependent ionization : Perform solubility assays at physiological pH (7.4) rather than neutral .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
